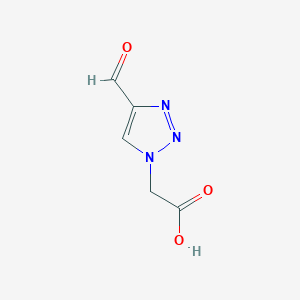

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .Molecular Structure Analysis

The molecular structure of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be analyzed using different spectral techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The synthesis of 1H-1,2,3-triazol-1-yl acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds has also been studied for preparing compounds of this type .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .科学的研究の応用

Catalytic Synthesis

Field

Chemistry, specifically organic synthesis .

Summary

1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in the synthesis of uncountable molecules useful in medicine and photochemistry .

Methods

The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .

Results

The development of new catalytic and eco-compatible approaches has been a major achievement in this field .

Biological Applications

Field

Summary

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Methods

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Results

Several biological activities of this promising heterocycle have been discovered .

Antifungal and Antimicrobial Activity

Field

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

Methods

The compounds were synthesized and then tested for their antifungal activity .

Results

The compounds exhibited antifungal activity .

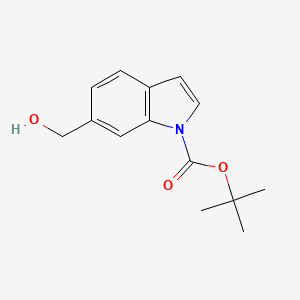

Synthesis of Indole Derivatives

Summary

Indole derivatives, which can be synthesized using 1,2,3-triazoles, are important types of molecules and natural products that play a main role in cell biology . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods

The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

Antiviral and Anticancer Activity

Summary

1H-1,2,3-triazole-4-carboxylic acid derivatives, such as “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid”, were used for the synthesis of compounds that exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Methods

These compounds were synthesized and then tested for their antifungal, antimicrobial, antiviral, and anticancer activity .

Results

The compounds exhibited antifungal, antimicrobial, antiviral, and anticancer activity .

Synthesis of Liquid Crystals

Field

Summary

1,2,3-triazoles have found widespread application in various areas, including the creation of liquid crystals .

Methods

The compounds were synthesized and then used in the production of liquid crystals .

Results

Successful implementations of 1,2,3-triazoles in the production of liquid crystals have been reported .

将来の方向性

特性

IUPAC Name |

2-(4-formyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBEEROVNQAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)